Chromone, 2-(ethylmethylamino)-6-phenyl-

CAS No.: 83766-99-8

Cat. No.: VC15904591

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83766-99-8 |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.3 g/mol |

| IUPAC Name | 2-[ethyl(methyl)amino]-6-phenylchromen-4-one |

| Standard InChI | InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |

| Standard InChI Key | BCIAYWPWBWTFKN-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |

Introduction

Chemical Identification and Structural Properties

Core Structure and Substituent Effects

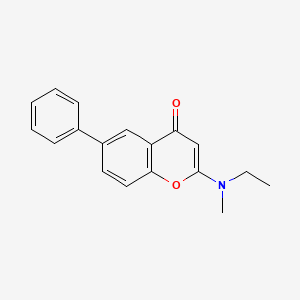

Chromone, 2-(ethylmethylamino)-6-phenyl- belongs to the chromone family, which features a benzopyran-4-one skeleton. The C2 position is substituted with an ethylmethylamino group (–N(CH₂CH₃)(CH₃)), while the C6 position carries a phenyl ring (Fig. 1) . This substitution pattern distinguishes it from isomers such as 2-(ethylmethylamino)-8-phenylchromone (CAS 83767-05-9), where the phenyl group occupies the C8 position . The planar chromone core facilitates π-π stacking interactions, while the ethylmethylamino group introduces basicity (predicted pKₐ ≈ 3.2) , influencing solubility and receptor binding.

Table 1: Key structural and physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₇NO₂ | |

| Molecular weight | 279.36 g/mol | |

| XLogP3 | 3.25 (predicted) | |

| Topological polar surface area | 29.5 Ų | |

| Hydrogen bond donors/acceptors | 0/3 |

Nomenclature and Synonyms

The compound is systematically named 2-[ethyl(methyl)amino]-6-phenyl-4H-chromen-4-one under IUPAC rules . Common synonyms include:

-

2-(Ethylmethylamino)-6-phenylchromone

-

2-(Etilmetilammino)-6-fenilcromone

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthesis routes for 2-aminochromones involved aldol condensation of o-hydroxyacetophenones with N-substituted amines, followed by cyclization . For 2-(ethylmethylamino)-6-phenylchromone, iodination at C6 and subsequent Sonogashira coupling with phenylacetylene precursors have been proposed . A Pd-catalyzed carbonylation-Sonogashira-cyclization cascade, optimized for analogous aza-chromones, could be adapted using 3-iodo-4-pyridones and terminal alkynes .

Modern Methodologies

Recent advances leverage palladium catalysis for regioselective functionalization. For example, Scheme 1 illustrates a hypothetical pathway:

-

Amine introduction: Buchwald–Hartwig amination with ethylmethylamine installs the C2 substituent .

-

Phenyl coupling: Suzuki-Miyaura cross-coupling with phenylboronic acid yields the target compound .

Critical parameters include:

Pharmacological Profile

In Vitro Activity

Analogous chromones demonstrate potent inhibitory effects on proinflammatory cytokines (e.g., IL-6) and prion protein aggregation . For instance, hydroxyethylamino-substituted chromones show Kᵢ values <100 nM against recombinant prion proteins , suggesting potential structure-activity relationships (SAR) for the ethylmethylamino variant.

Table 2: Bioactivity of selected chromone derivatives

| Compound | Target | IC₅₀/Kᵢ | Source |

|---|---|---|---|

| SC-NMeEtOH | PrPˢᶜ aggregates | 88.0 nM | |

| Chromone derivative 39 | IL-6 mRNA | 98% inhibition | |

| 2-(Ethylmethylamino)-6-phenyl- | LD₅₀ (oral, mouse) | 600 mg/kg |

In Vivo Pharmacokinetics

No in vivo data exists for the specific compound, but related chromones exhibit moderate oral bioavailability (F ≈ 30–40%) and hepatic clearance mediated by CYP3A4 . The ethylmethylamino group may reduce first-pass metabolism compared to tertiary amines .

Toxicological Data

Acute Toxicity

The compound’s acute oral toxicity in mice (LD₅₀ = 600 mg/kg) classifies it as Category 4 under GHS (harmful if swallowed). Comparatively, simpler chromones like chromone-3-carboxylic acid show lower toxicity (LD₅₀ >2000 mg/kg), indicating that the ethylmethylamino group increases hazard potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume